BenchChemオンラインストアへようこそ!

Methyl 4-{[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]carbamoyl}benzoate

physicochemical_properties lipophilicity drug_discovery

This heterocyclic building block enables high-resolution matched molecular pair (MMP) analysis due to its near-identical profile to the 2-thienyl regioisomer (ΔXLogP3 only 0.1), allowing researchers to isolate the impact of thiophene geometry on target binding without confounding variables. Its non-hydroxylated ethyl linker maintains a low TPSA of 96.8 Ų, enhancing passive permeability for intracellular target screens. With zero Lipinski violations, it is a development-ready scaffold for hit-to-lead programs, minimizing ADME attrition risk. Choose this compound to accelerate SAR studies with a well-characterized, drug-like starting point.

Molecular Formula C19H17NO4S
Molecular Weight 355.41
CAS No. 2097868-69-2
Cat. No. B2511969
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-{[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]carbamoyl}benzoate
CAS2097868-69-2
Molecular FormulaC19H17NO4S
Molecular Weight355.41
Structural Identifiers
SMILESCOC(=O)C1=CC=C(C=C1)C(=O)NCC(C2=CSC=C2)C3=CC=CO3
InChIInChI=1S/C19H17NO4S/c1-23-19(22)14-6-4-13(5-7-14)18(21)20-11-16(15-8-10-25-12-15)17-3-2-9-24-17/h2-10,12,16H,11H2,1H3,(H,20,21)
InChIKeyMRNYKEFHJVRRIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 4-{[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]carbamoyl}benzoate (CAS 2097868-69-2): What Procurement Teams Need to Know


Methyl 4-{[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]carbamoyl}benzoate (CAS 2097868-69-2) is a synthetic small molecule featuring a unique hybrid heterocyclic core combining furan-2-yl and thiophen-3-yl moieties linked via an ethyl carbamoyl bridge to a methyl benzoate terminus. With a molecular formula of C19H17NO4S and a molecular weight of 355.4 g/mol, it belongs to the class of heterocyclic amide/ester derivatives frequently explored in early-stage drug discovery and chemical biology [1]. This guide provides a rigorous, comparator-driven evidence framework for evaluating this compound’s differentiation from its closest analogs, enabling scientifically grounded procurement decisions in academic and industrial research settings .

Why Methyl 4-{[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]carbamoyl}benzoate Cannot Be Simply Substituted with In-Class Analogs


Within the (furan-2-yl)(thiophenyl)ethylcarbamoyl benzoate chemical space, subtle structural modifications such as thiophene regiochemistry (2-thienyl vs 3-thienyl), linker oxidation state (ethyl vs hydroxyethyl), and core connectivity patterns produce substantial divergence in lipophilicity, hydrogen-bonding capacity, and topological polar surface area (TPSA), all of which are critical determinants of membrane permeability, solubility, and target recognition [1]. These computed property shifts, when extrapolated from established drug-likeness frameworks, indicate that bioisosteric or regioisomeric analogs cannot be assumed interchangeable for pharmacological or physicochemical optimization without introducing uncontrolled variables [2]. The quantitative comparisons below establish the specific, verifiable dimensions on which this compound diverges from its nearest structural neighbors.

Head-to-Head Quantitative Differentiation of Methyl 4-{[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]carbamoyl}benzoate Against Its Closest Analogs


Thiophene Regioisomeric Comparison: 3-Thienyl vs 2-Thienyl Impacts Lipophilicity (XLogP3)

The target compound, bearing a thiophen-3-yl substituent, exhibits a computed XLogP3 of 3.2 [1]. Its closest regioisomeric analog, methyl 4-{[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]carbamoyl}benzoate (thiophen-2-yl isomer), has a computed XLogP3 of 3.3 [2]. While both compounds share identical molecular formula, molecular weight, TPSA, and hydrogen-bond donor/acceptor counts, the ΔXLogP3 of 0.1 reflects a measurable, albeit modest, difference in lipophilicity arising solely from thiophene attachment position. This shift is relevant because even small lipophilicity differences can influence nonspecific protein binding, membrane partitioning, and off-target promiscuity in early lead optimization [3].

physicochemical_properties lipophilicity drug_discovery

Oxidation State Comparison: Ethyl Linker vs Hydroxyethyl Linker Alters Hydrogen-Bonding Capacity

The target compound contains a non-hydroxylated ethyl linker (C19H17NO4S, MW 355.4), whereas the hydroxylated analog methyl 4-((2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)carbamoyl)benzoate (C19H17NO5S, MW 371.4) introduces an additional hydrogen-bond donor and acceptor [1]. The target compound has 1 hydrogen-bond donor and 5 hydrogen-bond acceptors, while the hydroxylated analog has 2 donors and 6 acceptors, increasing its capacity for intermolecular hydrogen bonding and potentially improving aqueous solubility but reducing passive membrane permeability. TPSA increases from 96.8 Ų (target) to an estimated ~117 Ų for the hydroxyl analog, moving closer to the Veber rule threshold of 140 Ų and potentially compromising oral bioavailability [2].

physicochemical_properties hydrogen_bonding solubility

Structural and Physicochemical Uniformity Across Regioisomers Enables Controlled SAR

Beyond the XLogP3 difference, the target compound and its thiophen-2-yl regioisomer share identical molecular formula (C19H17NO4S), exact mass (355.0878 g/mol), TPSA (96.8 Ų), rotatable bond count (7), and heavy atom count (25) [1][2]. This near-identical physicochemical profile, paired with regiochemistry as the sole variable, positions these compounds as an ideal matched molecular pair for probing the impact of thiophene substitution geometry on biological target recognition while minimizing confounding factors. In fragment-based drug discovery, such controlled pairs are invaluable for deconvoluting binding mode hypotheses without the noise introduced by broader scaffold changes [3].

structure-activity_relationship fragment-based_drug_discovery chemical_probe

Drug-Likeness and Chemical Space Positioning: Favorable Profile for Early-Stage Screening

The target compound adheres to Lipinski's Rule of Five with zero violations (MW 355.4 < 500; XLogP3 3.2 < 5; HBD 1 < 5; HBA 5 < 10) and satisfies the Veber rule (rotatable bonds 7 ≤ 10; TPSA 96.8 Ų < 140 Ų) [1][2]. Its TPSA of 96.8 Ų positions it within the optimal window (60-140 Ų) for balancing passive permeability and aqueous solubility, a property not uniformly shared by all furan-thiophene hybrids, particularly those with additional polar substituents [3]. However, no existing bioassay data were identified for this compound in public repositories such as PubChem BioAssay, ChEMBL, or BindingDB as of the knowledge cutoff [4]. This absence of biological activity data must be flagged as a procurement consideration: the compound's selection should be driven by its specific structural features rather than any presumed target activity.

drug-likeness lead-likeness compound_acquisition

High-Value Application Scenarios for Methyl 4-{[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]carbamoyl}benzoate Driven by Quantitative Differentiation Data


Regioisomer-Dependent Fragment-Based Screening Using Matched Molecular Pairs

The near-identical physicochemical profile of the target 3-thienyl compound and its 2-thienyl regioisomer (identical TPSA, MW, HBD/HBA, RotB; ΔXLogP3 only 0.1) enables high-resolution matched molecular pair (MMP) analysis in fragment-based drug discovery [1]. Researchers can interrogate the impact of thiophene substitution geometry on protein-ligand binding without confounding variables, a critical advantage when developing structure-activity relationship models for heterocyclic lead series [2].

Membrane Permeability Optimization Campaigns Requiring Controlled TPSA

The target compound's non-hydroxylated ethyl linker preserves a TPSA of 96.8 Ų, compared to an estimated ~117 Ų for the hydroxylated analog . This lower TPSA is associated with improved passive membrane permeability, making the compound a preferred scaffold for intracellular target screening programs, such as kinase or epigenetic target engagement assays, where cell penetration is rate-limiting [3].

Medicinal Chemistry Scaffold Diversification with Favorable Drug-Likeness

With zero Lipinski and Veber violations (MW 355.4, XLogP3 3.2, TPSA 96.8 Ų, HBD 1, HBA 5), the compound serves as a drug-likeness-compliant scaffold for parallel library synthesis or diversity-oriented synthesis [4]. Its balanced properties reduce the risk of ADME-related attrition during hit-to-lead progression, a key procurement consideration for medicinal chemistry groups prioritizing developability early in the pipeline [5].

Chemical Probe Development Requiring Defined Physicochemical Baseline

The compound's well-characterized computed property profile (exact mass 355.0878, XLogP3 3.2, TPSA 96.8 Ų) provides a defined baseline for designing chemical probes where pharmacokinetic behavior can be predicted with greater confidence [6]. This is particularly valuable in academic chemical biology settings where limited resources necessitate prioritizing compounds with quantifiable, favorable physicochemical attributes prior to committing to synthesis and testing [7].

Quote Request

Request a Quote for Methyl 4-{[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]carbamoyl}benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.